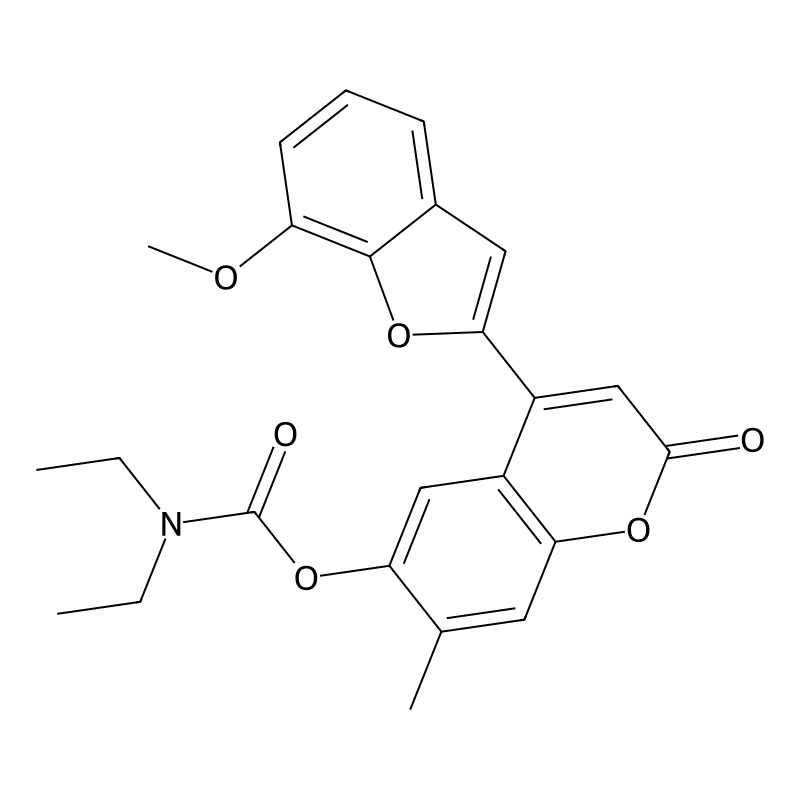

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Activity

Scientific Field: Pharmacology and Oncology

Application Summary: Benzofuran derivatives, including compounds similar to the one , have been studied for their potential anticancer properties. These compounds are of interest due to their ability to inhibit the growth of cancer cells.

Methods of Application: Experimental procedures typically involve synthesizing the compound and testing its efficacy in vitro (e.g., cell lines) and in vivo (e.g., animal models). The compound’s interaction with cancer cells and its mechanism of action are analyzed using various biochemical assays.

Results: Studies have shown that certain benzofuran derivatives can effectively inhibit the proliferation of cancer cells. Quantitative data from these studies often include IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Antibacterial and Antifungal Properties

Scientific Field: Microbiology

Application Summary: Benzofuran compounds have been evaluated for their antibacterial and antifungal activities. They are tested against various strains of bacteria and fungi to assess their therapeutic potential.

Methods of Application: The antimicrobial activity is assessed using methods like disk diffusion, broth microdilution, or agar dilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Results: Some benzofuran derivatives have shown promising results against specific bacterial and fungal strains, with MIC and MBC/MFC values indicating their potency as antimicrobial agents .

Drug Discovery

Scientific Field: Medicinal Chemistry

Application Summary: Compounds with the benzofuran scaffold are explored for drug discovery due to their diverse biological activities and potential therapeutic applications.

Methods of Application: Drug discovery processes involve the design, synthesis, and optimization of benzofuran derivatives, followed by high-throughput screening to identify promising candidates.

Results: Lead compounds are identified based on their binding affinity, selectivity, and pharmacokinetic properties, which are crucial for the development of new drugs .

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is a complex organic compound characterized by its unique structural features, which include a benzofuran moiety, a chromenone structure, and a diethylcarbamate group. The molecular formula of this compound is , and it has a molecular weight of approximately 421.449 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

There is no information regarding the mechanism of action of this specific compound. However, chromene derivatives have been explored for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. The diethylcarbamate group might influence these properties depending on the context.

Due to the lack of information, it is impossible to assess the safety hazards associated with this compound.

Additional Points

- If you have access to specific databases like SciFinder or Reaxys, you might be able to find more information about this compound or similar structures.

- If this compound is commercially available, the supplier might provide some information on its properties and safety.

- Oxidation: The benzofuran and chromenone moieties can undergo oxidation under strong oxidative conditions, potentially forming quinones.

- Reduction: Carbonyl groups in the chromenone structure can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions .

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Research indicates that 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate exhibits potential biological activities. It has been explored for its antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. The unique combination of its structural elements may contribute to its effectiveness against certain biological targets .

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis may begin with the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone.

- Cyclization: This step forms the benzofuran moiety under optimized conditions.

- Formation of Diethylcarbamate: Finally, the introduction of the diethylcarbamate group completes the synthesis.

Industrial production may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and enhance yield and purity.

Uniqueness

The uniqueness of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate lies in its combination of benzofuran, chromenone, and diethylcarbamate moieties. This distinctive structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications in both research and industry.

Interaction studies have focused on understanding how this compound interacts with various biological targets. Its unique structure allows it to engage in specific interactions that may enhance its biological effectiveness. These studies are crucial for determining its mechanism of action and potential therapeutic applications .